
3-((Cyanomethyl)sulfonyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Cyanomethyl)sulfonyl)propanenitrile is an organic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is characterized by the presence of both a nitrile group and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-((Cyanomethyl)sulfonyl)propanenitrile typically involves organic synthesis routes. One common method is the reaction of a suitable nitrile compound with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may vary depending on the manufacturer. the general approach involves large-scale organic synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Cyanomethyl)sulfonyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Primary amines.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((Cyanomethyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((Cyanomethyl)sulfonyl)propanenitrile depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitrile and sulfonyl groups can interact with various molecular targets, leading to changes in cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Cyanomethyl)sulfonyl)butanenitrile: Similar structure but with an additional carbon in the alkyl chain.
3-((Cyanomethyl)sulfonyl)pentanenitrile: Similar structure but with two additional carbons in the alkyl chain.
3-((Cyanomethyl)sulfonyl)hexanenitrile: Similar structure but with three additional carbons in the alkyl chain.
Uniqueness
3-((Cyanomethyl)sulfonyl)propanenitrile is unique due to its specific combination of nitrile and sulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C5H6N2O2S |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
3-(cyanomethylsulfonyl)propanenitrile |
InChI |
InChI=1S/C5H6N2O2S/c6-2-1-4-10(8,9)5-3-7/h1,4-5H2 |
InChI-Schlüssel |
XWHSAYMNCUQFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



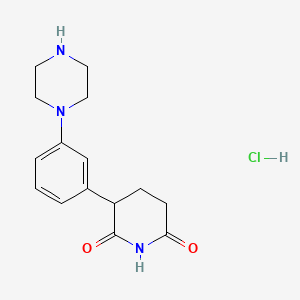
![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
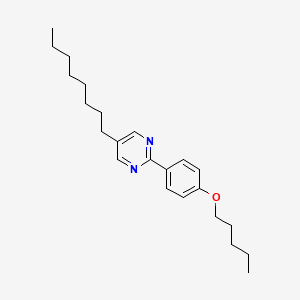
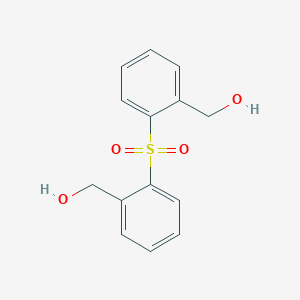
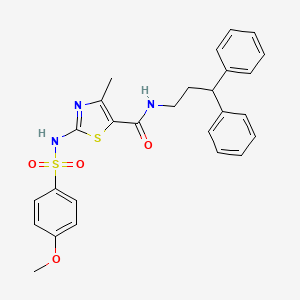

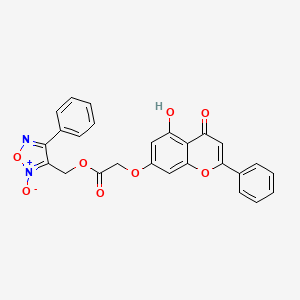
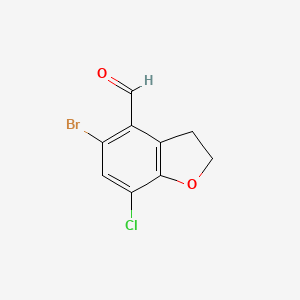
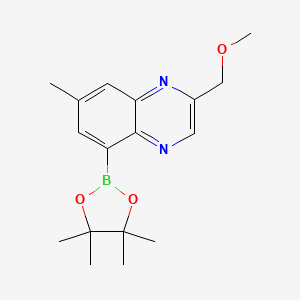
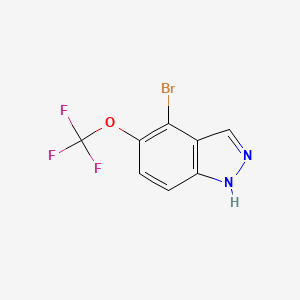
![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)
